Cas no 1057670-89-9 (3-(2,4-difluorophenyl)propanal)

3-(2,4-Difluorophenyl)propanal is a fluorinated aromatic aldehyde characterized by its 2,4-difluorophenyl substituent and a three-carbon aliphatic chain terminating in an aldehyde group. This compound is of interest in organic synthesis due to its reactive aldehyde functionality, which facilitates further derivatization, such as condensation or reduction reactions. The presence of fluorine atoms enhances its utility in pharmaceutical and agrochemical applications, where fluorinated compounds often exhibit improved metabolic stability and bioavailability. Its well-defined structure and purity make it suitable for use as a building block in the development of specialty chemicals. The compound is typically handled under controlled conditions due to the reactivity of the aldehyde group.
3-(2,4-difluorophenyl)propanal structure
1057670-89-9 structure
Product name:3-(2,4-difluorophenyl)propanal
CAS No:1057670-89-9
MF:C9H8F2O
Molecular Weight:170.156029701233
CID:4962285
PubChem ID:53434267

3-(2,4-difluorophenyl)propanal 化学的及び物理的性質

名前と識別子

    • 3-(2',4'-Difluorophenyl)propionaldehyde
    • 3-(2,4-DIFLUOROPHENYL)PROPANAL
    • 3-(2,4-difluorophenyl)propanal
    • インチ: 1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2
    • InChIKey: CDIYDRHVTSAMKT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CCC=O)F

計算された属性

  • 精确分子量: 170.05432120g/mol
  • 同位素质量: 170.05432120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 17.1

3-(2,4-difluorophenyl)propanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A014004333-500mg
3-(2',4'-Difluorophenyl)propionaldehyde
1057670-89-9 97%
500mg
$855.75 2023-09-04
Alichem
A014004333-250mg
3-(2',4'-Difluorophenyl)propionaldehyde
1057670-89-9 97%
250mg
$484.80 2023-09-04
Enamine
EN300-1842473-0.05g
3-(2,4-difluorophenyl)propanal
1057670-89-9 95%
0.05g
$226.0 2023-09-19
Aaron
AR00KU8I-500mg
Benzenepropanal, 2,4-difluoro-
1057670-89-9 95%
500mg
$1068.00 2025-02-14
Aaron
AR00KU8I-50mg
Benzenepropanal, 2,4-difluoro-
1057670-89-9 95%
50mg
$336.00 2025-02-14
Enamine
EN300-1842473-0.5g
3-(2,4-difluorophenyl)propanal
1057670-89-9 95%
0.5g
$758.0 2023-09-19
Enamine
EN300-1842473-5.0g
3-(2,4-difluorophenyl)propanal
1057670-89-9 95%
5g
$2816.0 2023-06-03
Enamine
EN300-1842473-1.0g
3-(2,4-difluorophenyl)propanal
1057670-89-9 95%
1g
$971.0 2023-06-03
Enamine
EN300-1842473-1g
3-(2,4-difluorophenyl)propanal
1057670-89-9 95%
1g
$971.0 2023-09-19
Aaron
AR00KU8I-250mg
Benzenepropanal, 2,4-difluoro-
1057670-89-9 95%
250mg
$687.00 2025-02-14

3-(2,4-difluorophenyl)propanal 関連文献

3-(2,4-difluorophenyl)propanalに関する追加情報

3-(2,4-Difluorophenyl)Propanal: A Comprehensive Overview

3-(2,4-Difluorophenyl)Propanal, also known by its CAS number 1057670-89-9, is a compound of significant interest in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a propanal group attached to a 2,4-difluorophenyl ring. The presence of fluorine atoms in the aromatic ring introduces distinct electronic and steric properties, making this compound highly versatile for applications in drug design, material synthesis, and chemical research.

The synthesis of 3-(2,4-Difluorophenyl)Propanal typically involves multi-step organic reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses. For instance, researchers have employed transition metal catalysts to achieve higher yields and better purity in the production of this compound. These methods are not only environmentally friendly but also scalable for industrial applications.

In terms of chemical properties, 3-(2,4-Difluorophenyl)Propanal exhibits high thermal stability and moderate solubility in common organic solvents. Its reactivity is primarily influenced by the electron-withdrawing effect of the fluorine atoms on the aromatic ring. This effect enhances the electrophilic nature of the aldehyde group, making it a valuable precursor in various condensation reactions. Recent studies have demonstrated its utility in forming enamine bonds under mild conditions, which has implications for peptide synthesis and drug delivery systems.

The application of 3-(2,4-Difluorophenyl)Propanal extends beyond traditional organic synthesis. In the field of materials science, it has been used as a building block for constructing functional polymers with tailored electronic properties. For example, researchers have incorporated this compound into polymeric frameworks to enhance their conductivity and mechanical strength. These materials hold promise for use in flexible electronics and advanced sensors.

In pharmacology, 3-(2,4-Difluorophenyl)Propanal has shown potential as a lead compound for developing novel drugs targeting specific biological pathways. Its ability to modulate enzyme activity through non-covalent interactions makes it a valuable tool in drug design. Recent studies have focused on its role as an inhibitor of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

The environmental impact of 3-(2,4-Difluorophenyl)Propanal has also been a subject of recent research. Studies indicate that this compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, further investigations are required to fully understand its long-term effects on ecosystems and biodegradation pathways.

In conclusion, 3-(2,4-Difluorophenyl)Propanal, with its unique chemical properties and diverse applications, remains a focal point for scientific research and industrial development. Its role as a versatile building block in organic synthesis continues to expand with advancements in catalytic methods and materials science. As ongoing studies uncover new insights into its biological and environmental impacts, this compound is poised to contribute significantly to future innovations across multiple disciplines.

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